4-Iodo-3,5-dimethylpyridine
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Overview
Description
4-Iodo-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of an iodine atom at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethylpyridine typically involves the iodination of 3,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of safer and more environmentally friendly oxidizing agents is also preferred in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction Reactions: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Reactions: Products include 4-amino-3,5-dimethylpyridine, 4-thio-3,5-dimethylpyridine, and various alkylated derivatives.
Coupling Reactions: Products include biaryl compounds and vinyl-substituted pyridines.
Oxidation Reactions: Products include 3,5-dimethylpyridine-4-carboxylic acid.
Scientific Research Applications
4-Iodo-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethylpyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.
Comparison with Similar Compounds
3,5-Dimethylpyridine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
4-Bromo-3,5-dimethylpyridine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
4-Chloro-3,5-dimethylpyridine: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 4-Iodo-3,5-dimethylpyridine is unique due to the presence of the iodine atom, which is a good leaving group and facilitates various organic transformations. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-iodo-3,5-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPGLZHPLXGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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